

Application Notes: Preclinical Evaluation of CK156 in Animal Models of Cancer

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Compound of Interest

Compound Name: CK156
Cat. No.: B10824041

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Introduction

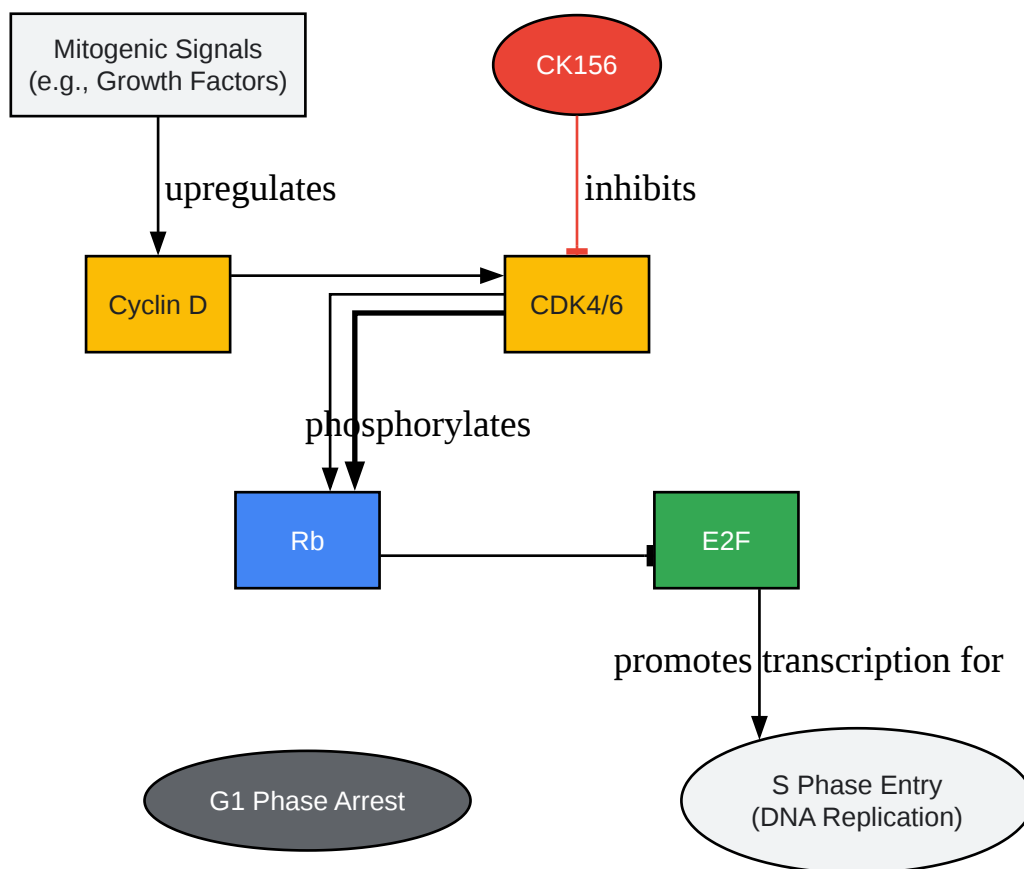
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. [3][4] **CK156** is a potent and selective small molecule inhibitor of CDK4/6, designed to induce G1 cell cycle arrest in tumor cells and inhibit their growth. These application notes provide a framework for the preclinical evaluation of **CK156**'s in vivo efficacy, pharmacokinetics, and safety in animal models of cancer.

Mechanism of Action

CK156 is an ATP-competitive inhibitor that specifically targets CDK4 and CDK6.[1][5] By binding to the ATP-binding pocket of these kinases, **CK156** prevents the formation of the active Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest.[2][6]

Signaling Pathway

The pathway diagram below illustrates the central role of the Cyclin D-CDK4/6-Rb axis in cell cycle progression and the point of intervention for **CK156**.



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Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of **CK156**.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunodeficient mice.^{[7][8]}

1. Animal Model Selection and Justification:

- Model: Female athymic nude mice (NU/NU) or SCID mice, 6-8 weeks old.^{[7][9]}

- Justification: These mice lack a functional immune system, allowing for the engraftment and growth of human tumor cells without rejection.[9][10]
- Cell Line: A human cancer cell line with a known dependency on the CDK4/6 pathway (e.g., MCF-7 breast cancer cells, which are ER-positive and have an intact Rb pathway).

2. Tumor Implantation:

- Culture selected cancer cells to ~80% confluency.
- Harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5×10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5×10^6 cells) into the right flank of each mouse.[7]

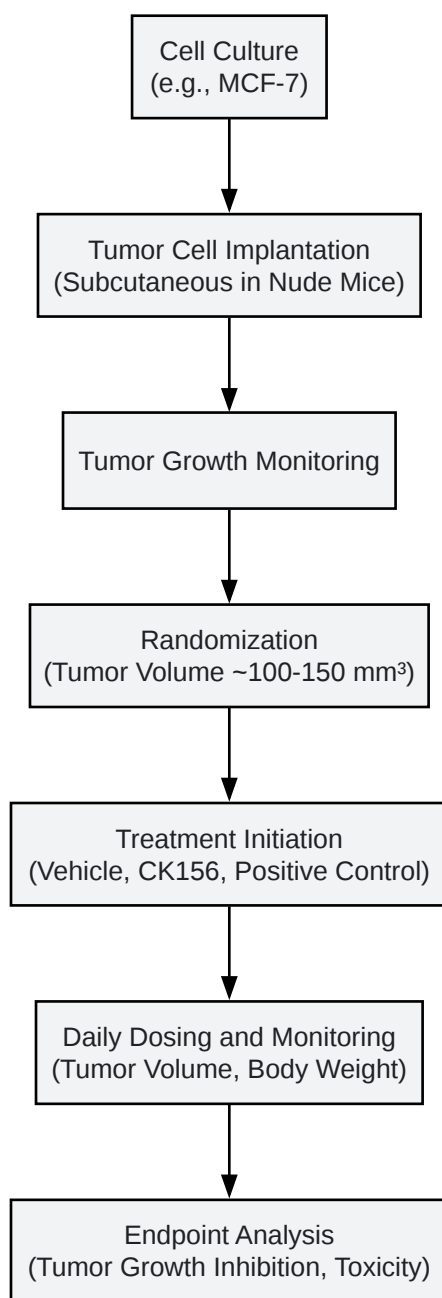
3. Study Design and Treatment:

- Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [11]
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Groups:
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose)
 - Group 2: **CK156** (low dose, e.g., 25 mg/kg)
 - Group 3: **CK156** (high dose, e.g., 50 mg/kg)
 - Group 4: Positive control (e.g., Palbociclib at an effective dose)
- Administer treatment via oral gavage (or other appropriate route) daily for 21 days.

4. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor animal health daily.
- Primary Endpoint: Tumor growth inhibition (TGI).
- Secondary Endpoints: Body weight change (as a measure of toxicity), overall survival.
- Euthanize mice if tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if signs of significant morbidity are observed.

Experimental Workflow Diagram



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